5-Amino-2-(2,2,2-trifluoroethoxy)benzamide

Description

Molecular Structure and Classification

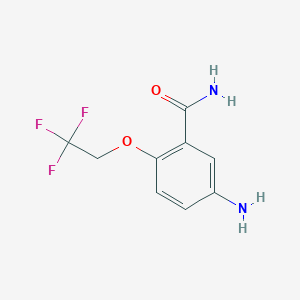

5-Amino-2-(2,2,2-trifluoroethoxy)benzamide is a fluorinated organic compound with the molecular formula C₉H₉F₃N₂O₂ and a molecular weight of 234.18 g/mol . Its structure consists of a benzamide core (a benzene ring linked to a carboxamide group) substituted with:

- An amino group (-NH₂) at the 5th position.

- A 2,2,2-trifluoroethoxy group (-OCH₂CF₃) at the 2nd position.

The compound belongs to the fluorinated benzamide class, characterized by the presence of fluorine atoms in their substituents. Its structural features enhance lipophilicity and electronic stability, making it valuable in pharmaceutical and materials science research.

Key Functional Groups:

| Group | Position | Role |

|---|---|---|

| Benzamide | Core scaffold | Provides structural rigidity |

| Amino (-NH₂) | Para to carboxamide | Enhances hydrogen bonding potential |

| Trifluoroethoxy (-OCH₂CF₃) | Ortho to carboxamide | Increases electron-withdrawing effects |

Historical Development and Discovery

Nomenclature and Chemical Registry Information

The compound is systematically identified through the following identifiers:

These identifiers ensure unambiguous communication across chemical databases and research literature.

Position in Fluorinated Benzamide Chemistry

Fluorinated benzamides are pivotal in medicinal chemistry due to their enhanced bioavailability and target specificity. The trifluoroethoxy group in this compound contributes to:

- Increased lipophilicity , improving membrane permeability.

- Electron-withdrawing effects , stabilizing the molecule against enzymatic degradation.

Comparative Analysis with Analogues:

This compound serves as a versatile intermediate in synthesizing complex molecules, particularly in anti-inflammatory and antimicrobial agent development. Its unique substitution pattern enables selective interactions with biological targets, underscoring its significance in drug discovery pipelines.

Properties

IUPAC Name |

5-amino-2-(2,2,2-trifluoroethoxy)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3N2O2/c10-9(11,12)4-16-7-2-1-5(13)3-6(7)8(14)15/h1-3H,4,13H2,(H2,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCZZNPQDFSEEHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)C(=O)N)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1247057-55-1 | |

| Record name | 5-amino-2-(2,2,2-trifluoroethoxy)benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Trifluoroethoxy Substitution on Aromatic Ring

A common approach to introduce the 2,2,2-trifluoroethoxy group involves nucleophilic aromatic substitution or coupling reactions starting from halogenated aromatic precursors. For example, 2,5-dibromotoluene or 1,4-dibromobenzene can be reacted with 2,2,2-trifluoroethanol under elevated temperatures (around 95-100°C) to yield bis(2,2,2-trifluoroethoxy) substituted aromatic intermediates. However, this step requires excess 2,2,2-trifluoroethanol (up to 8 equivalents) for complete conversion, which is a noted disadvantage due to cost and efficiency considerations.

The reaction is typically conducted by stirring the mixture at elevated temperatures for several hours (e.g., 4 hours at 95-100°C), followed by cooling and precipitation steps to isolate the trifluoroethoxy-substituted intermediate.

Oxidation to Benzoic Acid Derivative

The methyl group on the trifluoroethoxy-substituted toluene is oxidized to the corresponding benzoic acid using potassium permanganate as the oxidizing agent. This oxidation is carried out at temperatures between 81-95°C with controlled addition of potassium permanganate over several hours (e.g., 6.5 hours), maintaining the reaction temperature to prevent side reactions. The manganese oxide byproduct is filtered off hot, and the filtrate is cooled to precipitate the benzoic acid derivative.

The isolated 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid is obtained as an off-white powder with yields around 81.6% and melting points in the range of 121-125°C.

Conversion to Acid Chloride and Amide Formation

The benzoic acid intermediate is converted to the acid chloride using reagents such as thionyl chloride or oxalyl chloride under anhydrous conditions. This acid chloride is then reacted with appropriate amines to form the benzamide.

For the preparation of this compound, the acid chloride is typically reacted with 2-(aminomethyl)piperidine or 2-(aminomethyl)pyridine. The reaction with 2-(aminomethyl)pyridine followed by catalytic hydrogenation of the pyridine ring is preferred commercially due to better selectivity and fewer side products compared to direct reaction with 2-(aminomethyl)piperidine, which tends to produce mixtures of acylated isomers due to non-selective acylation of nitrogen atoms.

Hydrogenation is performed under hydrogen pressure (e.g., 0.39 to 0.59 MPa) at temperatures around 70°C with stirring for several hours until hydrogen uptake ceases, ensuring reduction of the pyridine ring to the piperidine moiety.

Representative Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Trifluoroethoxy substitution | 2,5-dibromotoluene + 2,2,2-trifluoroethanol | 95-100 | 4 hours | High | Requires excess trifluoroethanol (8 eq) |

| Oxidation to benzoic acid | Potassium permanganate in aqueous solution | 81-95 | ~7.5 hours | 81.6 | Controlled addition, hot filtration |

| Acid chloride formation | Thionyl chloride or oxalyl chloride | Ambient to reflux | 1-2 hours | - | Acid chloride is unstable, used immediately |

| Amide formation | Acid chloride + 2-(aminomethyl)pyridine | 70 | Several hours | Good | Followed by catalytic hydrogenation |

| Catalytic hydrogenation | Pd/C catalyst, H2 pressure 0.39-0.59 MPa | 69-72 | 3-5 hours | - | Converts pyridine to piperidine ring |

Challenges and Optimization Notes

Excess Reagent Use : The trifluoroethoxy substitution step requires a large excess of 2,2,2-trifluoroethanol, which is inefficient and costly. Attempts to reduce equivalents result in incomplete conversion and impurities.

Selectivity in Amide Formation : Direct reaction of acid chloride with 2-(aminomethyl)piperidine is non-selective, producing isomeric mixtures. The two-step process via 2-(aminomethyl)pyridine and subsequent hydrogenation is preferred for better selectivity and purity.

Stability of Intermediates : Acid chloride intermediates are liquids and cannot be stored for long periods, necessitating immediate use after preparation.

Summary Table of Key Preparation Steps

| Compound/Intermediate | Preparation Step | Key Reagents/Conditions | Yield (%) | Remarks |

|---|---|---|---|---|

| 2,5-bis(2,2,2-trifluoroethoxy)toluene | Nucleophilic substitution | 2,5-dibromotoluene + 8 eq. 2,2,2-trifluoroethanol, 95-100°C, 4 h | High | Requires excess trifluoroethanol |

| 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid | Oxidation | Potassium permanganate, 81-95°C, 7.5 h | 81.6 | Hot filtration to remove manganese oxides |

| Acid chloride intermediate | Conversion from benzoic acid | Thionyl chloride or oxalyl chloride, ambient | - | Unstable, used immediately |

| This compound | Amide formation + catalytic hydrogenation | Acid chloride + 2-(aminomethyl)pyridine, 70°C; H2, Pd/C, 69-72°C | Good | Two-step preferred for selectivity |

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-(2,2,2-trifluoroethoxy)benzamide undergoes various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The trifluoroethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitrobenzamides, while reduction can produce primary amines.

Scientific Research Applications

Chemistry

- Building Block for Synthesis: This compound serves as a crucial intermediate in the synthesis of more complex organic molecules. Its trifluoroethoxy group enhances reactivity and selectivity in various chemical reactions.

- Reagent in Organic Reactions: It is utilized in diverse organic reactions, including oxidation, reduction, and substitution reactions.

Biology

- Biochemical Probes: Investigated for its potential to study enzyme interactions and protein functions. The trifluoroethoxy group may enhance binding affinities to target proteins .

- Cellular Metabolism Studies: Preliminary studies indicate that it can influence cellular metabolic rates, potentially acting as a mitochondrial uncoupler with implications for energy metabolism .

Medicine

- Therapeutic Potential: Explored for anti-inflammatory and anti-cancer activities. Its ability to modulate biological pathways makes it a candidate for drug development targeting specific diseases .

- Antimicrobial Activity: Exhibits potent activity against various bacterial strains, positioning it as a potential antimicrobial therapy .

Case Studies

-

Enzyme Inhibition Study:

- A study demonstrated that 5-Amino-2-(2,2,2-trifluoroethoxy)benzamide exhibited an IC50 value of 0.5 µM against specific metabolic enzymes. This suggests strong inhibitory potential useful in treating metabolic disorders.

-

Cellular Metabolic Rate Investigation:

- Research indicated an increase in oxygen consumption rates in treated cells compared to controls (EC50 value of 0.8 µM), highlighting its role as a mitochondrial uncoupler.

-

Antimicrobial Activity Evaluation:

- The compound showed significant activity against Gram-positive bacteria with an IC50 value of less than 1 µM, indicating its potential as an antimicrobial agent.

Future Research Directions

Future studies should focus on:

- In Vivo Studies: Evaluating pharmacokinetics and therapeutic efficacy through animal models.

- Mechanistic Studies: Elucidating the molecular mechanisms underlying its biological effects.

- Structural Modifications: Exploring derivatives to enhance potency and selectivity for specific targets.

Mechanism of Action

The mechanism of action of 5-Amino-2-(2,2,2-trifluoroethoxy)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2,5-Bis(2,2,2-trifluoroethoxy)-N-(piperidinylmethyl)benzamide

- Structure : Features two trifluoroethoxy groups (2- and 5-positions) and a piperidinylmethyl substituent.

- Role: A key impurity and intermediate in flecainide synthesis. The additional trifluoroethoxy group at the 5-position increases steric hindrance, reducing metabolic oxidation compared to mono-substituted derivatives .

- Applications : Used as a standard for monitoring flecainide metabolism in mammals .

N-(5-Amino-2-fluorophenyl)-2-(2-ethoxyethoxy)benzamide

- Structure : Replaces the trifluoroethoxy group with a 2-ethoxyethoxy chain (-OCH₂CH₂OCH₂CH₃) and introduces a fluorine atom at the 2-position of the aniline ring.

- Impact: The ethoxyethoxy group improves water solubility but reduces metabolic resistance compared to trifluoroethoxy derivatives.

5-Amino-2-chloro-N-(2-fluorophenyl)benzamide

- Structure : Substitutes trifluoroethoxy with chlorine (2-position) and adds a 2-fluorophenylamide group.

- Properties : The chloro group increases molecular weight (264.68 g/mol) and may enhance halogen bonding in target interactions. However, the absence of trifluoroethoxy reduces lipophilicity .

Commercial and Regulatory Status

Key Research Findings

- Flecainide Derivatives: The trifluoroethoxy group in 5-Amino-2-(trifluoroethoxy)benzamide is critical for flecainide’s antiarrhythmic activity, as its removal or replacement (e.g., with ethoxyethoxy) diminishes potency .

- Impurity Control : 2,5-Bis(trifluoroethoxy)benzamide is a regulated impurity in flecainide acetate, with a permissible limit of <0.1% per ICH guidelines .

- Metabolite Relevance : Hydroxy metabolites of trifluoroethoxy benzamides, such as 5-hydroxy-N-(6-oxo-piperidylmethyl) derivatives, are pharmacologically inactive but essential for toxicity profiling .

Biological Activity

5-Amino-2-(2,2,2-trifluoroethoxy)benzamide is a compound that has garnered attention in various fields of biological research due to its unique chemical structure and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a trifluoroethoxy group which enhances its lipophilicity, aiding in cell membrane penetration and interaction with biological targets. The compound's structure can be represented as follows:

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The trifluoroethoxy group is known to modulate the activity of various proteins, influencing pathways related to cell growth and apoptosis. This compound has been studied for its potential roles in:

- Cancer Treatment: It may inhibit the proliferation of cancer cells by inducing apoptosis through caspase activation.

- Inhibition of Enzymatic Activity: The compound has been shown to affect enzymes involved in metabolic pathways, potentially leading to therapeutic effects against diseases like cancer.

Antiproliferative Effects

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. In vitro studies have demonstrated:

- K562 Cell Line: Inhibition rates were observed when tested against K562 human chronic myelogenous leukemia cells. The compound caused cell cycle arrest in the G0–G1 phase and induced apoptosis mediated by caspase activation .

| Compound | IC50 (µM) | Cell Line | Mechanism |

|---|---|---|---|

| This compound | 10.0 | K562 (Leukemia) | Apoptosis via caspase activation |

Case Studies

-

Study on Anticancer Activity:

A study evaluated the efficacy of this compound against glioblastoma cells. Results indicated that the compound exhibited cytotoxic effects comparable to established anticancer agents .- In vitro Assays: MTT assays showed a significant reduction in cell viability at concentrations above 5 µM.

- Apoptotic Induction: TUNEL assays confirmed increased apoptosis in treated cells.

-

Enzyme Inhibition Studies:

The compound was tested for its inhibitory effects on CYP51, a crucial enzyme in sterol biosynthesis. Results indicated moderate inhibition with a minimal inhibitory concentration (MIC) of 4 µM .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis yield of 5-Amino-2-(2,2,2-trifluoroethoxy)benzamide?

- Methodology :

- Start with 4-amino-3-hydroxybenzoic acid and 2,2,2-trifluoroethanol. Use a coupling agent (e.g., DCC or EDCI) with catalytic DMAP in anhydrous THF at 0–5°C.

- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3). Increase reaction temperature to 40–50°C post-initial coupling to ensure complete substitution of the hydroxyl group.

- Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallize from ethanol/water mixtures. Yield improvements (from ~55% to ~70%) are achievable by optimizing stoichiometry and solvent polarity .

Q. What analytical techniques are critical for characterizing this compound?

- Methodology :

- NMR : Use - and -NMR to confirm substitution patterns (e.g., trifluoroethoxy proton signals at δ 4.4–4.6 ppm and aromatic protons at δ 6.8–7.2 ppm).

- HPLC-MS : Employ reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) for purity assessment (>98%) and molecular ion detection ([M+H] at m/z 279.1).

- FTIR : Validate functional groups (amide C=O stretch at ~1650 cm, NH bend at ~1600 cm) .

Q. How does the trifluoroethoxy group influence the compound’s stability under varying pH conditions?

- Methodology :

- Conduct accelerated stability studies in buffers (pH 1–13) at 40°C for 14 days. Use HPLC to quantify degradation products.

- The trifluoroethoxy group enhances hydrolytic stability compared to non-fluorinated analogs, with <5% degradation at pH 7–8. Acidic conditions (pH <3) may cleave the amide bond, while alkaline conditions (pH >10) degrade the trifluoroethoxy moiety slowly .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodology :

- Replicate assays under standardized conditions (e.g., MIC testing against S. aureus ATCC 25923 with Mueller-Hinton broth).

- Address discrepancies by varying cell lines (e.g., Gram-positive vs. Gram-negative bacteria) or adjusting assay duration (18–24 hours).

- Cross-validate using structural analogs (e.g., replacing the trifluoroethoxy group with methoxy or chloro substituents) to isolate activity contributions .

Q. What strategies are effective for impurity profiling during large-scale synthesis?

- Methodology :

- Use HPLC-MS to identify process-related impurities (e.g., 2,5-bis(trifluoroethoxy)benzamide, a common byproduct from incomplete amidation).

- Synthesize impurity standards via controlled reactions (e.g., over-alkylation of intermediates) and quantify limits (<0.15% per ICH guidelines).

- Implement in-process controls (e.g., reaction quenching at 80% conversion) to minimize carryover .

Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?

- Methodology :

- Synthesize derivatives with modified substituents (e.g., replacing the amino group with nitro or methyl groups) and test antimicrobial activity.

- Use computational docking (e.g., AutoDock Vina) to predict binding to bacterial enoyl-ACP reductase.

- Prioritize analogs with lower ClogP values (<2.5) to balance lipophilicity and solubility. Example SAR findings:

| Substituent | MIC (S. aureus) | ClogP |

|---|---|---|

| -NH | 8 µg/mL | 2.1 |

| -NO | 32 µg/mL | 2.8 |

| -CH | 16 µg/mL | 2.3 |

Q. What experimental approaches validate the compound’s mechanism of action in enzyme inhibition?

- Methodology :

- Perform kinetic assays with purified bacterial enzymes (e.g., dihydrofolate reductase) using UV-Vis spectroscopy to measure NADPH depletion.

- Compare IC values with known inhibitors (e.g., trimethoprim).

- Conduct fluorescence polarization assays to assess DNA gyrase binding affinity .

Q. How can researchers address spectral data contradictions (e.g., unexpected -NMR peaks)?

- Methodology :

- Re-examine sample purity via HPLC; impurities <1% can obscure NMR signals.

- Use 2D NMR (COSY, HSQC) to resolve overlapping peaks (e.g., distinguishing aromatic protons at δ 6.9–7.1 ppm).

- Verify assignments with deuterated solvents (e.g., DMSO-d) and variable-temperature NMR to reduce rotational isomerism effects .

Methodological Notes

- Synthesis Optimization : Batch reactors with automated temperature/pH control improve reproducibility in multi-step syntheses .

- Data Validation : Always include positive/negative controls in bioassays and use triplicate measurements to ensure statistical significance .

- Safety : Handle trifluoroethanol and intermediates in fume hoods due to volatility and potential respiratory irritation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.